![molecular formula C9H8N2S2 B2356357 N-(benzo[d]thiazol-5-yl)ethanethioamide CAS No. 1396866-10-6](/img/structure/B2356357.png)
N-(benzo[d]thiazol-5-yl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of N-(benzo[d]thiazol-5-yl)ethanethioamide was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
In biological activity studies, the AChE, butyrylcholinesterase (BChE), MAO-A, and MAO-B inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .科学的研究の応用
Comprehensive Analysis of N-(benzo[d]thiazol-5-yl)ethanethioamide Applications
Anti-Tubercular Agent: N-(benzo[d]thiazol-5-yl)ethanethioamide derivatives have been studied for their potential as anti-tubercular compounds . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The synthesis of these derivatives often involves techniques such as diazo-coupling, Knoevenagel condensation, and microwave irradiation. The structure-activity relationship and molecular docking studies suggest that these derivatives can serve as potent inhibitors with enhanced anti-tubercular activity .
Antimicrobial Activity: The thiazole moiety is a critical structure in the development of new antimicrobial agents. N-(benzo[d]thiazol-5-yl)ethanethioamide and its derivatives have been shown to possess significant antimicrobial properties . These compounds are synthesized through various pathways and screened for their efficacy against different microbial strains, contributing to the development of new antimicrobial drugs .
Alzheimer’s Disease Treatment: Compounds containing the benzo[d]thiazol-5-yl group have been identified as potential O-GlcNAcase inhibitors . These inhibitors are promising for the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other tauopathies. By inhibiting O-GlcNAcase, these compounds can modulate tau phosphorylation, which is a significant factor in the pathogenesis of these diseases .
Antifungal Applications: The synthesis of N-(benzo[d]thiazol-5-yl)ethanethioamide derivatives has been directed towards developing new antifungal agents . These derivatives are tested for their ability to inhibit fungal growth, offering a pathway to novel treatments for fungal infections .
Anti-Inflammatory and Analgesic Properties: Thiazole derivatives, including those with the N-(benzo[d]thiazol-5-yl)ethanethioamide structure, have been explored for their anti-inflammatory and analgesic effects . These compounds can potentially be used to develop new medications that alleviate pain and reduce inflammation with fewer side effects compared to current treatments .
Antitumor and Cytotoxic Drug Development: Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities . This makes N-(benzo[d]thiazol-5-yl)ethanethioamide a valuable scaffold for the design and synthesis of new compounds that could act as cancer therapeutics .
Antiviral and Antiretroviral Effects: The thiazole ring is present in several biologically active compounds with antiviral and antiretroviral properties . Derivatives of N-(benzo[d]thiazol-5-yl)ethanethioamide may be developed to target specific viruses, including HIV, contributing to the arsenal of antiviral medications .
Neuroprotective Applications: Due to their diverse biological activities, thiazole derivatives are also being investigated for their neuroprotective properties . Compounds based on N-(benzo[d]thiazol-5-yl)ethanethioamide could potentially be used in the treatment of neurological disorders, protecting nerve cells from damage and degeneration .
作用機序
Target of Action
N-(benzo[d]thiazol-5-yl)ethanethioamide and its derivatives have been found to exhibit anti-inflammatory properties . The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the levels of prostaglandins, which are responsible for pain, fever, and inflammation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, leading to a reduction in inflammation .
特性
IUPAC Name |
N-(1,3-benzothiazol-5-yl)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKANVCRBJQOBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC2=C(C=C1)SC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)ethanethioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

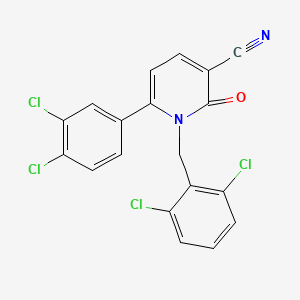
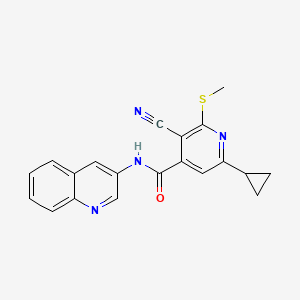
![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)
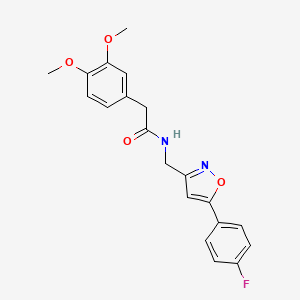
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2356281.png)
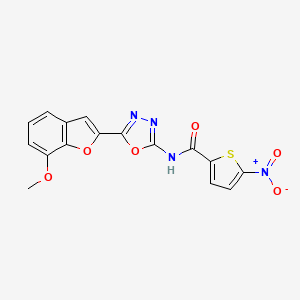
![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)
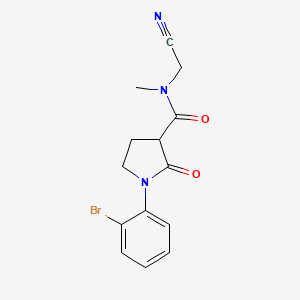
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)
![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)
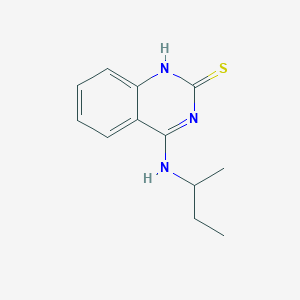
![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)